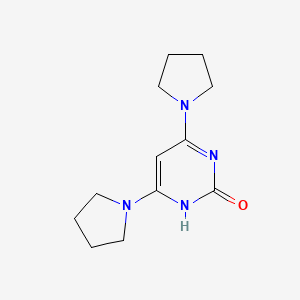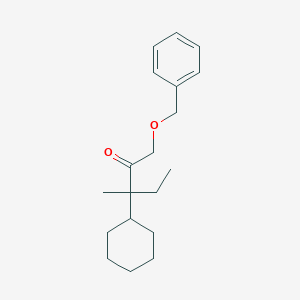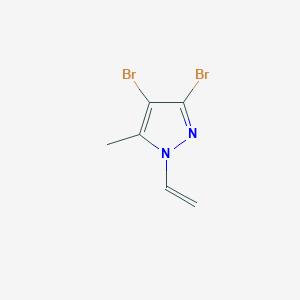
2,2'-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) is an organic compound with the chemical formula C6H12O4This compound is a significant intermediate in organic synthesis and is used in the preparation of various chemicals, including fragrances, dyes, and plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) can be synthesized through the reaction of 1,4-dichlorobutane with methanol under alkaline conditions. The reaction involves the substitution of chlorine atoms with hydroxyl groups, resulting in the formation of the target compound. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with lower oxidation states.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated compounds and amines.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fragrances, dyes, and plastics.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, undergo oxidation and reduction, and participate in substitution reactions. The compound’s reactivity is influenced by its molecular structure, which allows it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane-2,5-dimethanol: A similar compound with two hydroxyl groups attached to a dioxane ring.
Glycolaldehyde dimer:
2,2’-(1,2-ethanediylbis(oxy))bis(ethanol): Another compound with a similar backbone but different substituents
Uniqueness
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) is unique due to its specific arrangement of hydroxyl groups and the dioxane ring structure. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and industrial processes .
Eigenschaften
CAS-Nummer |
854841-54-6 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-[5-(2-hydroxyethyl)-1,4-dioxan-2-yl]ethanol |
InChI |
InChI=1S/C8H16O4/c9-3-1-7-5-12-8(2-4-10)6-11-7/h7-10H,1-6H2 |
InChI-Schlüssel |
SLKRRWYUZRUKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(O1)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)


![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)



![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)



![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)
